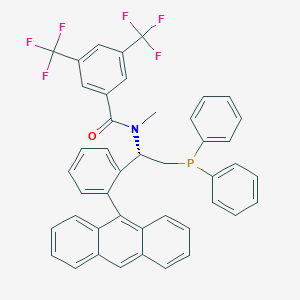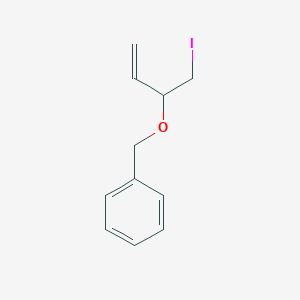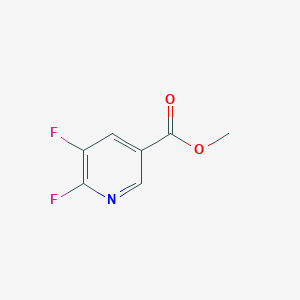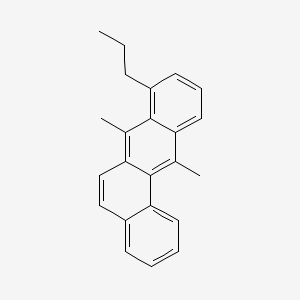
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H22 It is a derivative of benz[a]anthracene, characterized by the addition of methyl and propyl groups at specific positions on the aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- typically involves multi-step organic reactions. One common method includes the alkylation of benz[a]anthracene with appropriate alkyl halides in the presence of a strong base. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with DNA and proteins. Research has shown that derivatives of benz[a]anthracene can exhibit mutagenic and carcinogenic properties, making them valuable tools for studying cancer mechanisms.
Medicine: In medicine, BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is investigated for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development and cancer research.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA): A well-known carcinogen used in cancer research.
Benzo[a]pyrene: Another PAH with significant biological activity.
Chrysene: A PAH with similar structural features but different biological properties.
Uniqueness: BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological macromolecules sets it apart from other PAHs.
Conclusion
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-8-PROPYL- is a compound of significant interest in various scientific fields Its complex structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry
Properties
CAS No. |
63020-33-7 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7,12-dimethyl-8-propylbenzo[a]anthracene |
InChI |
InChI=1S/C23H22/c1-4-8-18-10-7-12-19-16(3)23-20(15(2)22(18)19)14-13-17-9-5-6-11-21(17)23/h5-7,9-14H,4,8H2,1-3H3 |
InChI Key |
UUAYTMRXEGDFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)


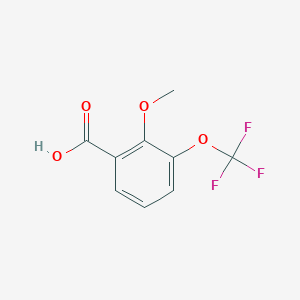
![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)

![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
